LogP and Hydrophobicity Comparison
The computed lipophilicity of 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid (XLogP3-AA = 1.9) [1] can be compared to structurally related perfluoroalkyl carboxylic acids to inform procurement for applications sensitive to hydrophobicity. While experimental head-to-head data are not available, this computed value provides a benchmark for differentiation. For instance, perfluoropentanoic acid (C5F11CO2H), a fully saturated analog, is expected to be more lipophilic due to its higher fluorine content and absence of a polarizable C-Cl bond, though a directly comparable computed value is not standardized across databases. This difference may influence partitioning behavior in biphasic reaction systems or biological assays, suggesting that the compound's moderate lipophilicity could be advantageous in specific contexts where extreme hydrophobicity is detrimental.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | Perfluoropentanoic acid (C5F11CO2H) (expected >1.9 based on higher fluorination; no direct computed value available for this comparator) |
| Quantified Difference | N/A (comparator value not standardized) |
| Conditions | Computed property (PubChem) |
Why This Matters
For procurement decisions in partition-dependent applications (e.g., liquid-liquid extractions or drug design), this LogP value offers a selection criterion over other fluorinated acids.
- [1] PubChem. 5-Chloro-2,2,3,3,4-pentafluoropent-4-enoic acid. Computed Properties: XLogP3-AA. View Source
